molecular formula C7H14ClNO2S B6163102 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride CAS No. 2702014-71-7

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride

Cat. No.: B6163102
CAS No.: 2702014-71-7
M. Wt: 211.7
InChI Key:
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Description

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1lambda6-thia-7-azaspiro[3.5]nonane-1,1-dione hydrochloride
  • 6lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione hydrochloride
  • 7-oxa-1lambda6-thia-2-azaspiro[3.5]nonane-1,1-dione

Uniqueness

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

2702014-71-7

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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